(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly referred to as 9-fluorenylmethyl chloroformate or Fmoc-Cl, is a reagent widely used in the field of peptide synthesis. It is particularly known for its role in the protection of amino acids during the synthesis process, which is crucial for the formation of peptide bonds without unwanted side reactions. The reagent has gained prominence due to its ability to easily attach and detach from the amino acid, providing a stable protection during synthesis and allowing for subsequent deprotection under mild conditions that do not harm the peptide chain .
Synthesis Analysis
The synthesis of Fmoc-Cl is a well-established procedure that has been optimized for efficiency and yield. It serves as a key reagent for the synthesis of various active esters of protected amino acids, such as pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters. These esters are crucial intermediates in peptide synthesis. The process of synthesizing these esters using Fmoc-Cl is described as simple, rapid, and efficient, leading to the isolation of crystalline solids with good yield and optical purity. The synthesized compounds are characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR) to confirm their structure and purity .
Molecular Structure Analysis
The molecular structure of Fmoc-Cl is characterized by the presence of the fluorenyl group, which is a large, aromatic moiety that provides steric hindrance and protects the amino group during peptide synthesis. The chloroformate part of the molecule is the reactive site that facilitates the formation of esters with amino acids. The molecular structure of Fmoc-Cl and its derivatives has been extensively studied using IR and 1H NMR, which provide detailed information about the bonding and configuration of the atoms within the molecule .
Chemical Reactions Analysis
Fmoc-Cl is primarily used in the formation of esters with the amino group of amino acids. The reagent reacts with the amino group to form a urethane linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions. This selective reactivity makes Fmoc-Cl an ideal protecting group for amino acids in peptide synthesis. The chemical reactions involving Fmoc-Cl are designed to be highly specific, minimizing side reactions and ensuring the integrity of the peptide chain during synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-Cl contribute to its effectiveness as a reagent in peptide synthesis. It is typically isolated as a crystalline solid, indicating a high degree of purity and stability. The reagent's sensitivity to light and moisture necessitates careful handling and storage conditions to maintain its reactivity. The solubility of Fmoc-Cl in common organic solvents and its reactivity with primary and secondary amino acids are key properties that facilitate its widespread use in automated amino acid analysis and peptide synthesis .
Scientific Research Applications
Enantioseparation and Chromatography
(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, has been widely used in chromatography for the enantioseparation of various compounds. It was initially introduced for separating enantiomers of α-amino acids and determining their optical purity by High-Performance Liquid Chromatography (HPLC). This application has been extended to the enantioseparation of α-hydroxy acids, where the acidic diastereomeric carbonate derivatives formed show retention conveniently regulated by the pH of the mobile phase. Most α-hydroxy acids examined showed separation factors of 1.24 or higher, making (+)-FLEC a versatile reagent in chromatography (Fransson & Ragnarsson, 1998).
Chiral Derivatizing Agent
Over the past 30 years, (+)-FLEC has been employed as a chiral derivatizing agent in various analytical applications. It has been used to analyze a wide range of endogenous, pharmaceutical, and environmentally relevant molecules. The comprehensive review of its applications in FLEC labeling and subsequent chiral separation of diastereomers using LC, SFC, and CE techniques highlights its significance in analytical chemistry (Moldovan et al., 2017).
Determination of Amino Acids and Peptides
(+)-FLEC has also been used in the determination of amino acids and peptides. It has been part of studies that introduced new reagents for amino acid determination, with the aim of achieving higher sensitivity in capillary separation techniques like liquid chromatography (LC) and electrophoresis (CE). The ability to detect tagged species at nanomolar levels with UV absorbance detection and picomolar limits with laser-induced fluorescence (LIF) detection makes it a valuable reagent in biochemical analysis (Engström et al., 1995).
Determination of Enantiomeric Purity
The determination of the enantiomeric purity of (+)-FLEC itself has been a subject of study. A method involving its reaction with glycine, an achiral compound, and subsequent separation by capillary electrophoresis using β- or γ-cyclodextrin as chiral selectors has been developed. This approach has been practiced on peptides to determine trace amounts of enantiomeric contaminants (Engström et al., 1995).
Enhancement of Chiral Separation and Detection
In pharmaceutical analysis, (+)-FLEC has been utilized to enhance chiral separations and detection. For instance, in the analysis of propranolol, a beta-adrenergic blocker, (+)-FLEC was used as a fluorescent and chiral reagent. The method developed yielded excellent separation of the diastereomers and had a detection limit of 1 picomol, demonstrating the reagent's effectiveness in enhancing analytical sensitivity (Lai et al., 1993).
Analysis in Forensic Samples
In forensic science, (+)-FLEC has been used for the indirect chiral separation of methamphetamine samples in liquid chromatography with fluorescence detection. The method developed was also applicable for determining ephedrine and pseudoephedrine, providing valuable information about the synthesis method and product purity in forensic investigations (Chen et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-1-(9-Fluorenyl)ethyl chloroformate | |
CAS RN |
107474-79-3, 154479-90-0 | |
Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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